molecular formula C14H24BClLiNO3 B580949 Lithium triisopropyl 2-(5-chloropyridyl)borate CAS No. 1256364-35-8

Lithium triisopropyl 2-(5-chloropyridyl)borate

Cat. No. B580949
M. Wt: 307.55
InChI Key: YFVRPQXMSHHGJY-UHFFFAOYSA-N
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Description

Lithium triisopropyl 2-(5-chloropyridyl)borate is a chemical compound with the CAS Number: 1256364-35-8 and a linear formula of C14H24BClLiNO3 . Its molecular weight is 307.55 .


Molecular Structure Analysis

The InChI code for Lithium triisopropyl 2-(5-chloropyridyl)borate is 1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-8-7-13(16)9-17-14;/h7-12H,1-6H3;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

Lithium triisopropyl 2-(5-chloropyridyl)borate has been reported to be used in Suzuki–Miyaura coupling reactions . In these reactions, it can be coupled with various heterocycles and aryl halides .


Physical And Chemical Properties Analysis

Lithium triisopropyl 2-(5-chloropyridyl)borate is a solid at room temperature and should be stored in a refrigerated environment .

Scientific Research Applications

Lithium in Energy Storage and Battery Applications

Advanced Energy Storage Technologies

Lithium, due to its exceptional cathode attributes in rechargeable batteries, plays a pivotal role in modern energy production and storage devices. The demand for lithium, propelled by its high economic significance, underscores the necessity for efficient processing of lithium resources and recycling from spent lithium-ion batteries, suggesting a wide arena for the application of lithium compounds in energy storage technologies (P. Choubey et al., 2016).

Lithium-Ion Batteries

The research and development of microbatteries for emerging micro-electronic devices highlight the critical role of lithium chemistry. Lithium-ion batteries, owing to their high energy density and flexible design, are under intense investigation for improving the performance and sustainability of energy storage systems (Yuxing Wang et al., 2015).

Borate Structures in Scientific Research

Borate Glasses

Raman spectroscopic studies have been conducted to understand the structural groups present in borate glasses, which are extensively studied for their unique properties. Such research could be relevant in exploring the structural and functional dynamics of lithium borate compounds in various applications (B. Meera & J. Ramakrishna, 1993).

properties

IUPAC Name

lithium;(5-chloropyridin-2-yl)-tri(propan-2-yloxy)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-8-7-13(16)9-17-14;/h7-12H,1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVRPQXMSHHGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=C(C=C1)Cl)(OC(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BClLiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682079
Record name Lithium (5-chloropyridin-2-yl)tris(propan-2-olato)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium triisopropyl 2-(5-chloropyridyl)borate

CAS RN

1256364-35-8
Record name Lithium (5-chloropyridin-2-yl)tris(propan-2-olato)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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